
N~2~-(2,6-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,6-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-cancer properties. DMXAA was first synthesized in the 1990s, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood. However, it is believed that DMXAA induces tumor necrosis by activating the immune system. DMXAA stimulates the production of cytokines, which attract immune cells to the tumor site. These immune cells then attack the tumor cells, leading to tumor necrosis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). DMXAA has also been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMXAA is that it has been extensively studied in preclinical models, and its anti-cancer properties have been well-established. However, one of the limitations of DMXAA is that it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of DMXAA. One direction is to investigate the combination of DMXAA with other anti-cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the use of DMXAA in combination with immunotherapy. Finally, there is a need to develop more effective formulations of DMXAA that can improve its solubility and bioavailability.
In conclusion, DMXAA is a small molecule that has been extensively studied for its anti-cancer properties. Its mechanism of action is not fully understood, but it is believed to induce tumor necrosis by activating the immune system. DMXAA has been shown to have a number of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the study of DMXAA, including investigating its use in combination with other anti-cancer therapies and developing more effective formulations.
Métodos De Síntesis
DMXAA can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,6-dimethylbenzaldehyde and 2-methylbenzylamine to form N-(2,6-dimethylphenyl)-N-(2-methylphenyl)formamide. This compound is then reacted with methylsulfonyl chloride to form N-(2,6-dimethylphenyl)-N-(2-methylphenyl)methanesulfonamide. Finally, the methanesulfonamide is reacted with glycine to form DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. DMXAA has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. In addition to its anti-cancer properties, DMXAA has also been studied for its anti-inflammatory and anti-viral properties.
Propiedades
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-8-5-6-11-16(13)19-17(21)12-20(24(4,22)23)18-14(2)9-7-10-15(18)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSRTZXTQAVZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,6-dimethylphenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)

![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
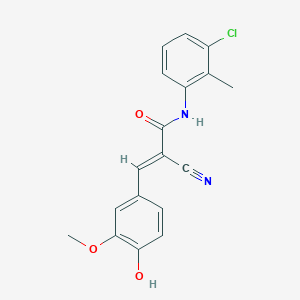
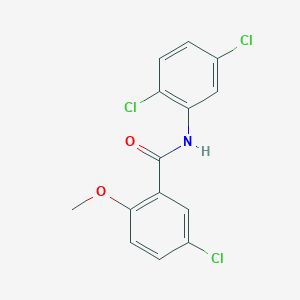
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)

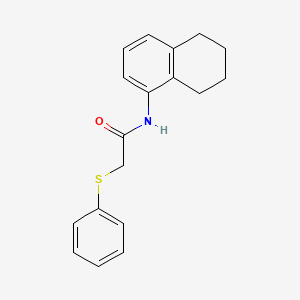
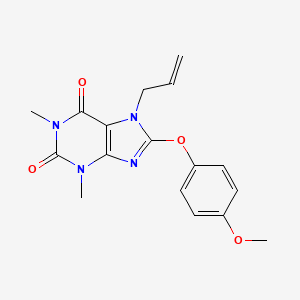

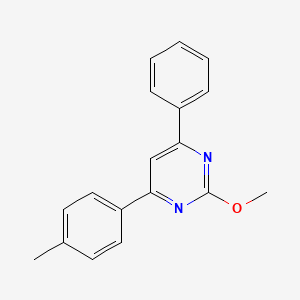
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)